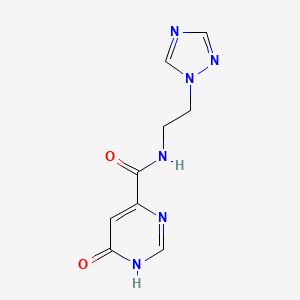

N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

6-oxo-N-[2-(1,2,4-triazol-1-yl)ethyl]-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N6O2/c16-8-3-7(12-5-13-8)9(17)11-1-2-15-6-10-4-14-15/h3-6H,1-2H2,(H,11,17)(H,12,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYMWJAASAMWSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CNC1=O)C(=O)NCCN2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to bind with high affinity to multiple receptors. These compounds have shown a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

It’s worth noting that 1,2,4-triazole derivatives have been found to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds.

Biological Activity

N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activity, and a pyrimidine moiety that contributes to its pharmacological profile. The presence of hydroxyl and carboxamide groups enhances its solubility and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes such as D-amino acid oxidase (DAAO), which plays a role in neurotransmitter metabolism. This inhibition can lead to increased levels of D-serine, a co-agonist at NMDA receptors, potentially enhancing synaptic plasticity and cognitive function .

- Antimicrobial Activity : Compounds containing the 1,2,4-triazole scaffold are often evaluated for their antimicrobial properties. Research indicates that derivatives exhibit significant activity against various bacterial strains, suggesting potential applications in treating infections .

- Anticancer Properties : The triazole moiety has been linked to anticancer effects through various pathways, including the induction of apoptosis in cancer cells. Some derivatives have shown promising results against specific cancer cell lines with IC50 values indicating potent activity .

Case Study 1: DAAO Inhibition

A study synthesized a series of 6-hydroxy-1,2,4-triazine derivatives that demonstrated potent DAAO inhibition with IC50 values in the nanomolar range. This suggests that similar structures may enhance the efficacy of treatments targeting neuropsychiatric disorders through modulation of D-serine levels .

Case Study 2: Antimicrobial Efficacy

Research has demonstrated that triazole-containing compounds exhibit antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies indicated that modifications on the triazole ring could enhance antibacterial potency .

Case Study 3: Anticancer Activity

In vitro studies have shown that certain triazole derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been reported to exhibit IC50 values ranging from micromolar to nanomolar concentrations against breast and colon cancer cells .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares substituents and key properties of similar tetrahydroquinazolin-4-one derivatives:

<sup>*</sup>LogP values estimated using fragment-based methods.

Key Observations :

- The morpholin-4-yl group in the target compound reduces hydrophobicity (LogP = 2.8) compared to the phenyl-substituted analog (LogP = 3.5), likely improving aqueous solubility .

- Piperazine-carbonyl substituents (e.g., BD38170) further enhance solubility (0.30 mg/mL), suggesting polar functional groups optimize pharmacokinetics .

Structural and Conformational Analysis

- Ring Puckering: X-ray crystallography of the 6-methyl-3-phenyl analog () revealed a non-planar tetrahydroquinazolin-4-one ring with a puckering amplitude of 0.42 Å, influenced by the thione group’s electron-withdrawing effects .

- Morpholine Conformation : In the target compound, the morpholine ring adopts a chair conformation, minimizing steric clash with the 3-methylbutyl chain. This contrasts with the twisted piperazine ring in BD38170, which may enhance binding flexibility .

Q & A

Q. What are the optimal synthetic routes for N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example, highlights the use of tetrazole and pyrimidine intermediates in heterocyclic compound synthesis. A plausible route could involve:

Coupling : Reacting a pyrimidine-4-carboxylic acid derivative with 2-(1H-1,2,4-triazol-1-yl)ethylamine under peptide coupling conditions (e.g., EDC/HOBt).

Cyclization : Utilizing microwave-assisted or reflux conditions to enhance reaction efficiency, as seen in similar pyrimidine-triazole hybrids .

Purification : Column chromatography with gradients of ethyl acetate and hexane (3:1 to 5:1) to isolate the product.

Optimization strategies include adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., 10 mol% Pd for cross-couplings) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (400–600 MHz, DMSO-d6 or CDCl3) to confirm the presence of triazole (δ 7.8–8.5 ppm) and pyrimidine (δ 6.5–7.2 ppm) protons .

- HPLC : Reverse-phase C18 columns (MeCN:H2O + 0.1% TFA) to assess purity (>95%) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+ at m/z 291.1) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationships (SAR) of this compound to enhance its biochemical efficacy?

- Methodological Answer :

- Analog Synthesis : Modify substituents on the pyrimidine (e.g., replace 6-hydroxy with methoxy) or triazole (e.g., alkyl vs. aryl groups) to assess impact on activity .

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., HIV-1 RT or EGFR) .

Q. What methodologies are recommended for resolving contradictions in reported biological activities of this compound across different studies?

- Methodological Answer :

- Meta-Analysis : Compare datasets from studies using standardized protocols (e.g., IC50 values under identical pH/temperature conditions).

- Reproducibility Testing : Replicate conflicting experiments with controlled variables (e.g., cell line selection, serum concentration) .

- Structural Validation : Re-characterize disputed batches via X-ray crystallography to rule out polymorphic variations .

Q. What in vitro and in vivo models are appropriate for elucidating the mechanism of action of this compound?

- Methodological Answer :

- In Vitro :

- Enzyme Assays : Measure inhibition of dihydrofolate reductase (DHFR) using UV-Vis spectroscopy .

- Cell-Based Studies : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .

- In Vivo :

- Murine Models : Administer the compound (10–50 mg/kg, oral) in xenograft models to evaluate tumor growth suppression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.